molecular formula C19H24N2O5S B2380303 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide CAS No. 1704662-86-1

4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide

Cat. No. B2380303
CAS RN: 1704662-86-1
M. Wt: 392.47
InChI Key: VATVZLFJQGIRKR-UHFFFAOYSA-N
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Description

4-Methoxyphenethylamine is a derivative of phenethylamine and has a structure similar to the compound you’re asking about . It’s used as a precursor for the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenethylamine consists of a phenethylamine core with a methoxy group attached to the phenyl ring . The structure of “4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide” would be more complex due to the presence of additional functional groups.


Chemical Reactions Analysis

4-Methoxyphenethylamine can undergo various chemical reactions, including alkylation to form other organic compounds . The “4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide” compound might undergo different reactions due to its different functional groups.


Physical And Chemical Properties Analysis

4-Methoxyphenethylamine is a liquid at room temperature with a refractive index of 1.538 . The physical and chemical properties of “4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide” would be different and depend on its chemical structure.

Scientific Research Applications

Synthesis and Pharmacological Activities of Benzamide Derivatives : A study on the synthesis of ameltolide analogues, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, demonstrated these compounds' superior anticonvulsant activities compared to phenytoin in certain seizure models. The research highlights the potential for developing new therapeutic agents based on benzamide structures for treating seizure disorders (Lambert et al., 1995).

Chemical Synthesis and Systemic Exposure : Another study focused on the synthesis of an analogue of the drug rhein, demonstrating improved systemic exposure in animal models. This research underscores the importance of chemical modification in enhancing the pharmacokinetic profiles of therapeutic compounds (Owton et al., 1995).

Anti-Inflammatory and Analgesic Agents : Research into novel heterocyclic compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These findings suggest the potential for benzamide derivatives in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Copolymerization Catalysts : A study on palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene presents an application of benzamide derivatives in materials science, illustrating their role in facilitating polymerization processes (Skupov et al., 2007).

Mechanism of Action

The mechanism of action of 4-Methoxyphenethylamine is not specified in the source . The mechanism of action of “4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide” would depend on its intended use and chemical structure.

Safety and Hazards

The safety and hazards of 4-Methoxyphenethylamine are not specified in the source . The safety and hazards of “4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide” would depend on its chemical structure and intended use.

Future Directions

4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds . The future directions for “4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide” would depend on its potential applications in various fields.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-21(2)27(23,24)15-11-9-14(10-12-15)19(22)20-13-18(26-4)16-7-5-6-8-17(16)25-3/h5-12,18H,13H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATVZLFJQGIRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide

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